{2-[2-(Diethylamino)ethoxy]phenyl}methanamine
Overview
Description
{2-[2-(Diethylamino)ethoxy]phenyl}methanamine is an organic compound with the molecular formula C13H22N2O. It is known for its applications in various fields including chemistry, biology, and industry. This compound is characterized by the presence of a diethylamino group and an ethoxy group attached to a phenyl ring, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[2-(Diethylamino)ethoxy]phenyl}methanamine typically involves the reaction of 2-(diethylamino)ethanol with a suitable phenylmethanamine derivative. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Common reagents used in the synthesis include diethylamine, ethylene oxide, and phenylmethanamine. The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of catalysts and optimized reaction conditions further enhances the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
{2-[2-(Diethylamino)ethoxy]phenyl}methanamine undergoes various types of chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted phenylmethanamine compounds .
Scientific Research Applications
{2-[2-(Diethylamino)ethoxy]phenyl}methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of {2-[2-(Diethylamino)ethoxy]phenyl}methanamine involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological receptors, influencing cellular signaling pathways. The ethoxy group may enhance the compound’s solubility and facilitate its transport across cell membranes. These interactions can lead to various biological effects, depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
{2-[2-(Dimethylamino)ethoxy]phenyl}methanamine: Similar structure but with dimethylamino instead of diethylamino group.
{2-[2-(Diethylamino)ethoxy]phenyl}ethanol: Similar structure but with an ethanol group instead of methanamine.
{2-[2-(Diethylamino)ethoxy]phenyl}acetonitrile: Similar structure but with an acetonitrile group instead of methanamine.
Uniqueness
The uniqueness of {2-[2-(Diethylamino)ethoxy]phenyl}methanamine lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both diethylamino and ethoxy groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .
Biological Activity
Chemical Structure and Properties
- Molecular Formula : C13H22N2O
- Molecular Weight : 222.33 g/mol
- Structure : The compound features a diethylamino group linked through an ethoxy chain to a phenyl group, which may influence its biological interactions and pharmacological effects.
The mechanism of action of {2-[2-(Diethylamino)ethoxy]phenyl}methanamine is hypothesized based on its structural similarities to other biologically active compounds. The diethylamino group can interact with biological receptors, potentially modulating their activity. The phenyl ring may facilitate binding to hydrophobic pockets in proteins, influencing their function and activity.
Biological Activity
Although direct research on this compound is sparse, it shares characteristics with other compounds that exhibit notable biological activities. These include:
- Antimicrobial Properties : Compounds with similar structures have been investigated for their antimicrobial effects. The presence of functional groups like diethylamino often correlates with enhanced interaction with microbial targets.
- Anticancer Potential : Structural analogs have shown promise in cancer research, particularly in targeting specific pathways involved in tumor growth and proliferation.
- Neuropharmacological Effects : Given the presence of the diethylamino moiety, there is potential for neuropharmacological activity, possibly affecting neurotransmitter systems .
Case Study 1: Anticancer Activity
A study examining structurally related compounds demonstrated that derivatives featuring the diethylamino group exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of cell proliferation and induction of apoptosis through modulation of cell signaling pathways .
Case Study 2: Antimicrobial Activity
Research into similar diethylamino-containing compounds revealed promising antimicrobial properties against both gram-positive and gram-negative bacteria. These compounds were effective due to their ability to disrupt bacterial cell membranes, leading to cell lysis .
Data Table: Summary of Biological Activities
Future Directions
Further research is essential to elucidate the specific biological activities and mechanisms of this compound. Potential avenues for investigation include:
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and pharmacodynamics.
- Structure-Activity Relationship (SAR) Studies : Exploring modifications to the chemical structure to enhance biological activity.
- Clinical Trials : Investigating therapeutic applications in clinical settings.
Properties
IUPAC Name |
2-[2-(aminomethyl)phenoxy]-N,N-diethylethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-3-15(4-2)9-10-16-13-8-6-5-7-12(13)11-14/h5-8H,3-4,9-11,14H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTZEXRCEPPMOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=CC=C1CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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